REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)(=O)=O.[CH3:11][C:12]1([CH3:24])[C:16]([CH3:18])([CH3:17])[O:15][B:14]([C:19]2[CH:20]=[N:21][NH:22][CH:23]=2)[O:13]1.[H-].[Na+]>CN(C)C=O>[O:8]1[CH2:9][CH2:10][CH:6]([N:22]2[CH:23]=[C:19]([B:14]3[O:13][C:12]([CH3:24])([CH3:11])[C:16]([CH3:18])([CH3:17])[O:15]3)[CH:20]=[N:21]2)[CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OC1COCC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=NNC1)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to RT
|
Type
|
CUSTOM
|
Details
|
purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |